molecular formula C6H2BrF3N4 B8090283 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B8090283
M. Wt: 267.01 g/mol
InChI Key: ILGCWBNSFAWGSG-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a halogenated triazolopyrazine derivative characterized by a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₆H₂BrF₃N₄, with an average molecular mass of 273.01 g/mol (inferred from analogous compounds in ) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising scaffold for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N4/c7-3-2-14-4(1-11-3)12-5(13-14)6(8,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCWBNSFAWGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC(=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Triazole-Pyrazine Fusion

The triazolopyrazine core is constructed through cyclocondensation of hydrazinylpyrazine precursors. A common route involves reacting 3-amino-5-bromopyrazine-2-carboxamide with trifluoroacetic anhydride (TFAA) under acidic conditions.

Procedure :

  • Precursor Preparation : 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol) is suspended in toluene (10 L).

  • Cyclization : TFAA (10.5 kg, 50 mol) and 4-toluenesulfonyl chloride (2.10 kg, 11 mol) are added, and the mixture is heated at 90°C for 48 hours.

  • Workup : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and recrystallized from ethyl acetate/n-hexane.

Key Data :

ParameterValue
Yield87.8%
Purity (HPLC)>99%
Reaction ScaleIndustrial (10 mol)

This method prioritizes scalability, with trifluoroacetic anhydride acting as both a cyclizing agent and solvent.

Halogenation and Functionalization

Bromination of Preformed Triazolopyrazines

MethodYield (%)Selectivity (C6:C8)Scale (g)
A72–829:10.1–5
B65–75>99:10.5–2

Industrial-Scale Continuous Flow Synthesis

Optimized Large-Scale Production

Continuous flow reactors enhance efficiency and safety for industrial applications:

Steps :

  • Precursor Mixing : 3-Amino-5-bromopyrazine-2-carboxamide and TFAA are combined in a microreactor (residence time: 5 min).

  • Cyclization : The mixture flows through a heated tubular reactor (90°C, 48 hours).

  • In-line Purification : Automated liquid-liquid extraction and crystallization.

Advantages :

  • Throughput : 1.2 kg/hour.

  • Purity : 98.5–99.3% (reduced byproducts vs. batch methods).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The -CF₃ group’s electron-withdrawing nature favors C6 bromination, but competing C8 substitution can occur. Strategies include:

  • Solvent Optimization : Toluene minimizes C8 byproducts vs. DMF (Table 1).

  • Catalytic Systems : Pd(OAc)₂/Xantphos improves selectivity to >99:1.

Table 1: Solvent Impact on Regioselectivity

SolventDielectric ConstantC6:C8 Ratio
Toluene2.389:1
DMF36.74:1
THF7.587:1

Purification Challenges

The compound’s low solubility in polar solvents complicates isolation:

  • Recrystallization : Ethyl acetate/n-hexane (1:5 v/v) achieves >99% purity.

  • Chromatography : Silica gel with hexane/EtOAc (3:1) resolves brominated isomers.

Emerging Methodologies

Enzymatic Halogenation

Recent advances utilize vanadium-dependent haloperoxidases for sustainable bromination:

  • Conditions : CpVBPO enzyme, H₂O₂, KBr in pH 5 buffer.

  • Yield : 68% (C6 selectivity >95%).

Photocatalytic C-H Activation

Visible-light-mediated bromination using NBS and Ru(bpy)₃Cl₂:

  • Efficiency : 55% yield (room temperature, 6 hours).

  • Scope : Compatible with electron-deficient heterocycles.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Bromates, hypobromites, and other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is primarily researched for its potential use in drug development. Its structure is conducive to modifications that can enhance biological activity against various diseases.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anticancer Properties : Research indicates that triazole derivatives can interfere with cancer cell proliferation. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, which is crucial for anticancer agents.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

  • Building Block for Triazole Derivatives : It can be used to synthesize other triazole-containing compounds that have diverse biological activities.
  • Reagent in Multicomponent Reactions : The compound can participate in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Fluorinated Materials : The presence of trifluoromethyl groups contributes to the thermal stability and chemical resistance of polymers and coatings.
  • Nanotechnology Applications : Its derivatives may be explored in the development of nanomaterials for electronic devices due to their electronic properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of triazole compounds derived from this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further development into therapeutic agents.

Case Study 2: Synthesis of Anticancer Agents

In another research effort, scientists synthesized a library of triazole derivatives based on this compound. These derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting a promising avenue for future drug design.

Mechanism of Action

The mechanism by which 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Method References
6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine Br (C6), -CF₃ (C2) C₆H₂BrF₃N₄ High lipophilicity; potential agrochemical use Likely via cyclization or bromination of trifluoromethyl precursors Inferred
6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine Br (C6), -NH₂ (C2) C₅H₄BrN₅ Improved solubility (amino group); antitumor Amination of pyrazine intermediates
6-Bromo-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine Br (C6), phenyl (C5, C8) C₁₉H₁₂BrN₇ Antitumor (HEPG2-1: IC₅₀ = 2.70 µM) Bromination of pyrazolo-triazolopyrimidines
2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine Furan (C2) C₉H₆N₄O Adenosine A2a receptor antagonism (Ki = 0.5 µM) Cyclization with 2-furaldehyde
6-Chloro-3-(4-difluoromethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine Cl (C6), -OCF₂H (C3) C₁₂H₈ClF₂N₄O Herbicidal activity (ALS inhibition) Tele-substitution reactions

Key Comparative Insights

Substituent Effects on Bioactivity Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration (relevant for CNS-targeting drugs) . Halogens (Br/Cl): Bromine’s larger atomic radius improves binding to hydrophobic enzyme pockets (e.g., ALS in herbicides) compared to chlorine .

Synthetic Routes

  • Bromination is a common method for introducing Br at position 6 (e.g., bromine/acetic acid in pyrazolo-triazolopyrimidines ).
  • Trifluoromethyl groups are typically introduced via cyclization of CF₃-containing precursors or nucleophilic substitution .

Biological Applications Antitumor Activity: Pyrazolo-triazolopyrimidines with Br substituents show IC₅₀ values as low as 2.70 µM against HEPG2-1 liver carcinoma . Herbicidal Activity: Triazolopyrazines with electron-withdrawing groups (e.g., -OCF₂H) inhibit acetolactate synthase (ALS), a key herbicide target . Receptor Antagonism: Piperazine-derived triazolopyrazines exhibit adenosine A2a receptor binding (Ki < 1 µM), highlighting substituent-driven selectivity .

Physicochemical Properties Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to amino or hydroxyl analogs, favoring membrane permeability. Stability: Bromine and CF₃ groups reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 1824284-78-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C7H3BrF3N3
  • Molecular Weight : 266.02 g/mol
  • Structure : The compound contains a triazole ring fused with a pyrazine moiety, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of triazolo[1,5-a]pyrazine derivatives. While specific data on this compound is limited, related compounds have shown promising results.

Comparative Antibacterial Activity Table

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
Compound 2e3216
Ampicillin168
This compoundNot directly testedNot directly tested

This table illustrates that while the specific compound has not been tested extensively for antibacterial activity in available literature, related compounds exhibit significant efficacy against common bacterial strains .

Anticancer Activity

The anticancer potential of triazolo[1,5-a]pyrazine derivatives has been explored in various studies. For instance, derivatives similar to this compound have demonstrated notable activity against several cancer cell lines.

Anticancer Activity Table

CompoundCancer Cell LineIC50 (μM)
Compound 22iA5490.83 ± 0.07
Compound 22iMCF-70.15 ± 0.08
Compound 22iHeLa2.85 ± 0.74
This compoundNot directly testedNot directly tested

The compound with the most potential in these studies exhibited excellent anti-tumor activity and was identified as a promising candidate for further development as a c-Met kinase inhibitor . The structure-activity relationship indicates that modifications at specific positions can enhance biological activity.

The mechanism of action for compounds in this class often involves interaction with key molecular targets such as kinases and bacterial cell wall synthesis pathways. For example:

  • c-Met Kinase Inhibition : Some derivatives have shown potent inhibition of c-Met kinase activity, which is crucial in cancer proliferation and metastasis .
  • Antibacterial Mechanism : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Case Studies

A recent study synthesized various triazolo[1,5-a]pyrazine derivatives and assessed their biological activities. Among these compounds:

  • Compound 17l demonstrated significant antiproliferative effects against A549 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics .
  • The study employed assays such as Annexin V-FITC/PI staining to evaluate apoptosis induction in treated cells.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example:
  • Bromination : Reacting pyrazolo[1,5-a]pyrazine derivatives with brominating agents (e.g., NBS or PBr₃) at position 6.

  • Trifluoromethyl Introduction : Using trifluoromethylation reagents like TMSCF₃ or copper-mediated cross-coupling .

  • Cyclization : Condensation of hydrazine derivatives with pyrazine intermediates under reflux (e.g., using methyl 3-amino-2-pyrazinecarboxylate as a precursor) .

  • Example Procedure : Stirring silylformamidine with brominated pyrazolo[1,5-a]pyrazine derivatives at room temperature for 20–96 hours, yielding products with >90% efficiency .

    • Data Table :
PrecursorReagent/ConditionsYield (%)Melting Point (°C)Reference
4-Chloropyrazolo[1,5-a]pyrazineSilylformamidine, r.t., 4 days9360–62
Methyl 3-Bromo-pyrazinecarboxylateSilylformamidine, r.t., 20 h90113–114

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Melting Point Analysis : Used to assess purity (e.g., 60–62°C for aminal derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent conformation. For example, ¹³C-NMR chemical shifts differentiate axial vs. equatorial substituents in fused heterocycles .
  • Mass Spectrometry : LC-MS or HRMS verifies molecular weight (e.g., m/z 198.02 for brominated analogs) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., 72.31% C, 5.19% H, 16.88% N) .

Q. What are the typical reactivity patterns of bromine and trifluoromethyl groups in this compound?

  • Methodological Answer :
  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols) or participates in cross-coupling (e.g., Suzuki with boronic acids) .
  • Trifluoromethyl Group : Electron-withdrawing effect stabilizes the ring but can undergo defluorination under strong basic conditions. Limited direct reactivity due to C-F bond strength .

Advanced Questions

Q. How can regioselectivity be controlled during functionalization of the triazolo-pyrazine core?

  • Methodological Answer :
  • Directing Groups : Use substituents (e.g., -NH₂, -COOH) to guide electrophilic attack. For example, a carboxylate group at position 4 directs bromination to position 6 .
  • Reagent Choice : DMFDMA (N,N-dimethylformamide dimethyl acetal) selectively activates specific positions for cyclization .
  • Temperature Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures promote thermodynamic control .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) .

  • Receptor Binding Studies : Radioligand displacement assays (e.g., adenosine A₂a receptor antagonism with ³H-ZM241385) .

  • Antimicrobial Screening : Broth microdilution against clinical pathogens (e.g., S. aureus, E. coli) with MIC determination .

    • Data Table :
Biological TargetAssay TypeKey FindingReference
DPP-4 EnzymeFluorogenic substrateIC₅₀ = 0.2 µM (competitive inhibition)
Adenosine A₂a ReceptorRadioligand displacementKᵢ = 1.4 nM (>400-fold selectivity)

Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated ¹³C shifts) .
  • NOE Experiments : Resolve conformational ambiguities (e.g., axial vs. equatorial substituents) .
  • Alternative Techniques : Use X-ray crystallography for absolute configuration determination .

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